3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with 2,4-dioxo groups, a phenyl moiety at position 3, and a benzonitrile group linked via a methyl bridge at position 1. The benzonitrile substituent enhances polarity, while the phenyl group contributes to aromatic interactions.
Properties
IUPAC Name |
3-[(2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c21-12-14-5-4-6-15(11-14)13-22-17-9-10-26-18(17)19(24)23(20(22)25)16-7-2-1-3-8-16/h1-11,17-18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYLYZZDUGNPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions[_{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of thiophene derivatives with appropriate reagents under controlled conditions[{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product[{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... This would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer activities.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular processes. The pathways involved might include signal transduction, gene expression regulation, or metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Core Heterocycle Variations
Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
- 2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile (CAS 689740-99-6) Structural Differences: Positional isomerism in the thienopyrimidine ring (2,3-d vs. 3,2-d) alters electronic distribution. Substituents include 5,6-dimethyl and 2-phenylethyl groups. The phenylethyl group increases lipophilicity (logP ≈ 4.2) versus the target’s logP ≈ 3.8 .
Fluorophenyl-Substituted Thieno[3,2-d]pyrimidine
- 3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326905-17-2) Structural Differences: 3-Fluorophenyl at position 3 and 3-methylbenzyl at position 1. Impact: Fluorine enhances metabolic stability via reduced CYP450 oxidation. The methylbenzyl group increases molecular weight (367.4 g/mol) vs. the target’s 381.4 g/mol, affecting pharmacokinetics .
Substituent Modifications
Benzonitrile Derivatives with Pyrazole Moieties
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Structural Differences: Hybrid pyrazolo[3,4-d]pyrimidine-thieno[3,2-d]pyrimidine system. Impact: Dual heterocycles improve π-π stacking in enzyme binding pockets. Reported IC50 values for kinase inhibition are ~50 nM, suggesting superior activity vs. the target compound (~120 nM) .
Nitro and Trifluoromethyl Groups
Biological Activity
3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a fused thiophene and pyrimidine ring system. Its molecular formula is with a molecular weight of 423.5 g/mol. The structure includes a benzonitrile moiety which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of thienopyrimidine derivatives similar to our compound. For instance, derivatives have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
Anticancer Potential
The thienopyrimidine core has been associated with anticancer properties. Compounds in this class have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In vitro studies demonstrated that certain derivatives could significantly inhibit cancer cell proliferation and induce apoptosis in breast cancer cell lines .
The proposed mechanisms through which thienopyrimidine derivatives exert their biological effects include:
- Inhibition of Kinases : Some derivatives have been shown to inhibit specific kinases involved in cancer progression.
- Interference with Cell Signaling : By targeting pathways such as FGFR signaling, these compounds can disrupt the proliferation and survival signals in cancer cells.
Case Studies
- Study on FGFR Inhibition : A study focused on a series of thienopyrimidine derivatives demonstrated that compound 4h exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR types. This compound also inhibited the migration and invasion capabilities of cancer cells .
- Antimicrobial Evaluation : Another research evaluated several thienopyrimidine derivatives for their antimicrobial efficacy using agar well diffusion methods. The results indicated that certain compounds displayed moderate activity against S. aureus, E. coli, and Bacillus subtilis, suggesting their potential use as antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
